

False elevations in VLCFA analysis due to diet or sample handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Hydroxyoctacosanoyl-CoA

Cat. No.: B15551189

[Get Quote](#)

Technical Support Center: VLCFA Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential false elevations in Very Long-Chain Fatty Acid (VLCFA) analysis due to dietary factors or sample handling issues.

Troubleshooting Guide

Issue: Unexpected Elevated VLCFA Results

An elevated VLCFA result, particularly in the C26:0 fatty acid and the C24:0/C22:0 and C26:0/C22:0 ratios, can be indicative of a peroxisomal disorder such as X-linked adrenoleukodystrophy (X-ALD).^[1] However, preanalytical variables can lead to false positives. This guide provides a systematic approach to troubleshooting unexpected elevations.

Step 1: Review Patient's Dietary and Clinical Status

Certain diets and clinical conditions are known to cause transient elevations in VLCFA levels.

- Ketogenic Diet: Patients on a ketogenic diet may show increased levels of C22:0 and C24:0, though typically not C26:0. The C24:0/C22:0 and C26:0/C22:0 ratios usually remain within the normal range.^{[2][3]}

- Liver Insufficiency: Individuals with liver dysfunction may present with a slight elevation in C26:0 and a decrease in C22:0, leading to increased C24:0/C22:0 and C26:0/C22:0 ratios.
[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Acute Metabolic Stress: Conditions like diabetic ketoacidosis or an adrenal crisis can cause a temporary increase in VLCFAs, likely due to the mobilization of fatty acids overwhelming the oxidative capacity of peroxisomes.
[\[4\]](#)
- Recent Food Intake: Consumption of peanuts or peanut butter within 12 hours of the blood draw can lead to elevations in VLCFAs.
[\[5\]](#)[\[6\]](#)

Step 2: Verify Sample Integrity and Handling Procedures

Improper sample collection and handling are common sources of error.

- Fasting Status: Non-fasting samples are a known cause of false-positive results.
[\[6\]](#) It is recommended that patients fast overnight (12-14 hours) before the blood draw.
[\[7\]](#)
- Hemolysis: The rupture of red blood cells (hemolysis) can release cellular components into the plasma, potentially interfering with the analysis and causing falsely elevated results.
[\[4\]](#)[\[6\]](#)
Visually inspect the plasma or serum for a pink or red tinge.
- Lipemia: Grossly lipemic (cloudy or milky) samples, often from non-fasting individuals, can interfere with the analytical process and should be rejected.
[\[7\]](#)

Step 3: Repeat Testing and Consider Genetic Confirmation

If a preanalytical issue is suspected, a repeat test under controlled conditions is warranted.

- Repeat Sample Collection: Collect a new, fasting sample, ensuring proper phlebotomy and handling techniques to minimize hemolysis.
- Genetic Testing: If VLCFA levels remain elevated in a properly collected repeat sample, genetic testing for mutations in the ABCD1 gene is the definitive method for diagnosing X-ALD.
[\[1\]](#)[\[8\]](#) It is important to note that approximately 15-20% of women who are carriers for X-ALD may have normal VLCFA levels.
[\[9\]](#)

Frequently Asked Questions (FAQs)

Diet-Related Issues

Q1: Can a ketogenic diet cause a false-positive VLCFA result?

A1: Yes, a ketogenic diet can affect VLCFA levels, but typically not in the pattern characteristic of X-ALD. Research has shown that patients on a ketogenic diet may have increased concentrations of C22:0 and C24:0 fatty acids. However, the diagnostically significant C26:0 fatty acid and the C26:0/C22:0 ratio tend to remain within the normal range.[\[2\]](#)[\[3\]](#)[\[4\]](#) The C24:0/C22:0 ratio also generally remains normal.[\[2\]](#)[\[3\]](#)

Q2: Does a vegetarian or vegan diet affect VLCFA levels?

A2: The direct impact of vegetarian or vegan diets on the specific VLCFAs used for diagnosing peroxisomal disorders (C22:0, C24:0, C26:0) is not well-established in the literature. While these diets significantly alter the overall fatty acid profile, with lower intakes of saturated fatty acids and long-chain omega-3 fatty acids, specific data on VLCFA elevation is limited.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Given that the majority of VLCFAs are produced endogenously, the dietary influence is generally considered minimal, though some labs may request a fasting sample if unusual results are obtained.[\[9\]](#)

Q3: Are there specific foods that can interfere with VLCFA analysis?

A3: Yes, the consumption of peanuts and peanut butter has been reported to cause transient elevations in VLCFAs.[\[4\]](#)[\[5\]](#)[\[6\]](#) It is recommended that patients avoid consuming these foods for at least 12 hours prior to sample collection.[\[6\]](#)

Sample Handling and Processing

Q4: What is the correct procedure for collecting and storing blood samples for VLCFA analysis?

A4: Proper sample collection and storage are critical for accurate results. A detailed protocol is provided in the "Experimental Protocols" section below. Key considerations include:

- Patient Preparation: An overnight fast of 12-14 hours is preferred.[\[7\]](#)[\[15\]](#) For infants, the sample should be collected just before the next feeding.
- Specimen Type: Plasma is the preferred specimen.

- Anticoagulant: Use an EDTA (lavender top) or heparin (green top) tube.[16][17]
- Processing: Plasma should be separated from red blood cells by centrifugation within 2 hours of collection to prevent hemolysis.[18]
- Storage and Transport: The separated plasma should be frozen immediately, preferably at -20°C or lower, and shipped on dry ice.[16][17][18] Studies have shown that fatty acids in plasma are stable for years when stored at -80°C.[19][20][21]

Q5: How does hemolysis affect VLCFA levels?

A5: Hemolysis, the breakdown of red blood cells, releases intracellular components into the plasma.[22] This can interfere with VLCFA analysis through several mechanisms:

- Matrix Effects: The release of hemoglobin, lipids, and enzymes from red blood cells alters the sample matrix, which can suppress or enhance the signal of the analytes during mass spectrometry analysis.[22]
- Analyte Release: Although mature red blood cells lack peroxisomes for VLCFA metabolism, their membranes contain fatty acids.[9] Hemolysis can release these fatty acids and their associated enzymes, potentially altering the measured concentrations in the plasma. While the exact quantitative impact on VLCFA levels is not well-documented, it is a known cause of erroneous results and hemolyzed samples are often rejected.[6]

Q6: Can lipemic samples be used for VLCFA analysis?

A6: No, grossly lipemic samples are generally not acceptable for VLCFA analysis.[7] The high concentration of triglycerides in lipemic samples can interfere with the extraction and analytical processes, leading to inaccurate results. Lipemia is often a result of collecting a non-fasting sample.

Quantitative Data Summary

The following tables summarize reference ranges and the potential impact of a ketogenic diet and liver dysfunction on VLCFA levels.

Table 1: Reference Ranges for Plasma Very-Long-Chain Fatty Acids

Analyte	Reference Range ($\mu\text{mol/L}$)	Reference Range ($\mu\text{g/mL}$)
C22:0 (Behenic Acid)	38.0 – 90.5	9 - 33
C24:0 (Lignoceric Acid)	33.1 – 75.0	7 - 28
C26:0 (Cerotic Acid)	0.30 – 1.49	0.05 - 0.41
Ratio	Reference Range	Reference Range
C24:0 / C22:0	0.32 - 1.10	0.6 - 1.1
C26:0 / C22:0	< 0.030	< 0.02

Note: Ranges may vary slightly between different analytical laboratories. (Data sourced from Gloucestershire Hospitals NHS Foundation Trust and Seattle Children's Hospital)[6][15]

Table 2: Impact of Ketogenic Diet and Liver Dysfunction on VLCFA Levels

Condition	C22:0 Level	C24:0 Level	C26:0 Level	C24:0/C22:0 Ratio	C26:0/C22:0 Ratio
Ketogenic Diet	Increased	Increased	Normal	Normal	Normal
Liver Insufficiency	Decreased	Normal	Slightly Increased	Increased	Increased

(Data summarized from Stradomska et al., 2013)[2][3]

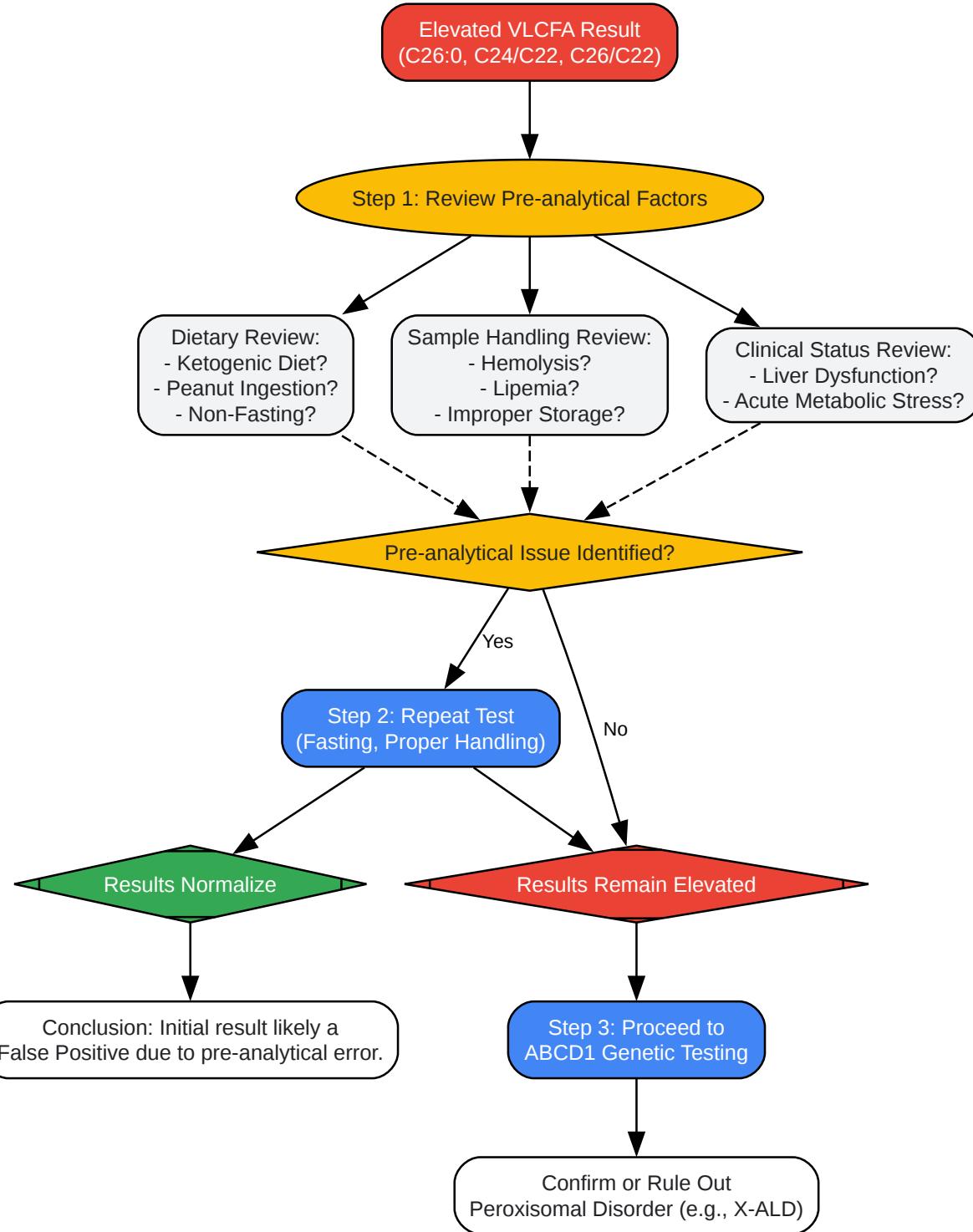
Experimental Protocols

Protocol for Blood Sample Collection, Processing, and Storage

- Patient Preparation:
 - Instruct the patient to fast for 12-14 hours prior to blood collection. Water is permitted.[7]
 - The patient should not consume alcohol for 24 hours before the test.[7]

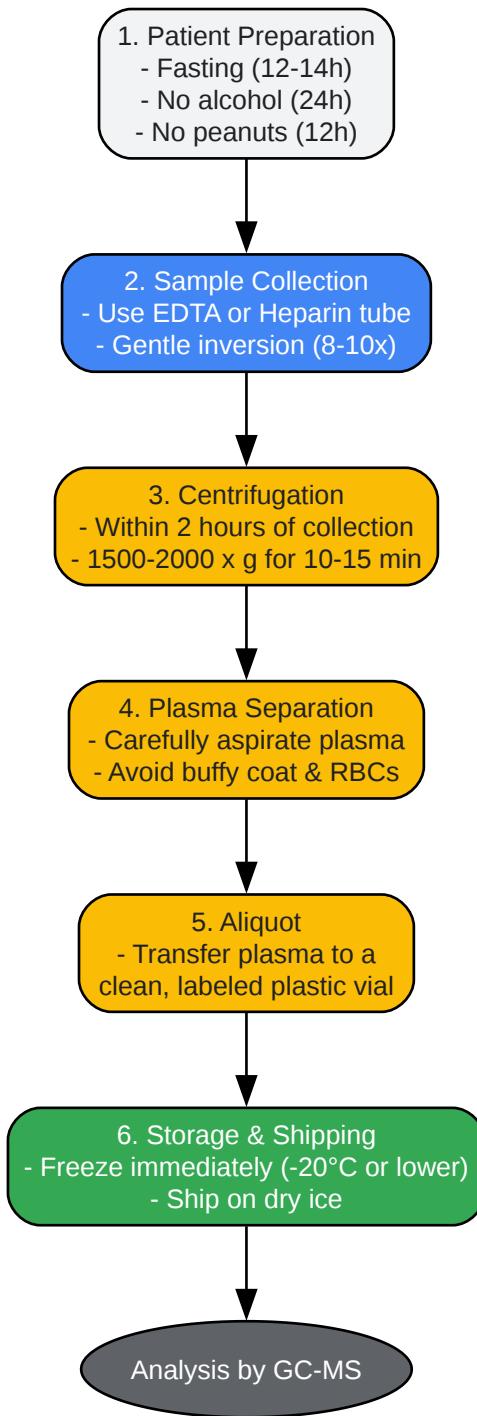
- Advise the patient to avoid consuming peanuts or peanut butter for 12 hours before the draw.[6]
- Sample Collection:
 - Draw blood into a 4 mL EDTA (lavender top) or lithium heparin (green top) vacutainer tube. [15]
 - Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake vigorously, as this can cause hemolysis.
- Sample Processing:
 - Centrifuge the sample at approximately 1500-2000 x g for 10-15 minutes at room temperature. This should be done within 2 hours of collection.[18]
 - Carefully aspirate the upper plasma layer using a clean pipette, avoiding disturbance of the buffy coat and red blood cell layer.
 - Transfer the plasma to a labeled, clean plastic transport vial. A minimum of 0.5 mL of plasma is typically required.[16]
- Storage and Shipment:
 - Immediately freeze the plasma aliquot at -20°C or below.[16][17] For long-term storage, -80°C is recommended.[19][20]
 - Ship the frozen sample on dry ice to the analytical laboratory, ensuring it remains frozen upon arrival.[17]

Overview of a Typical GC-MS Analytical Method for VLCFAs

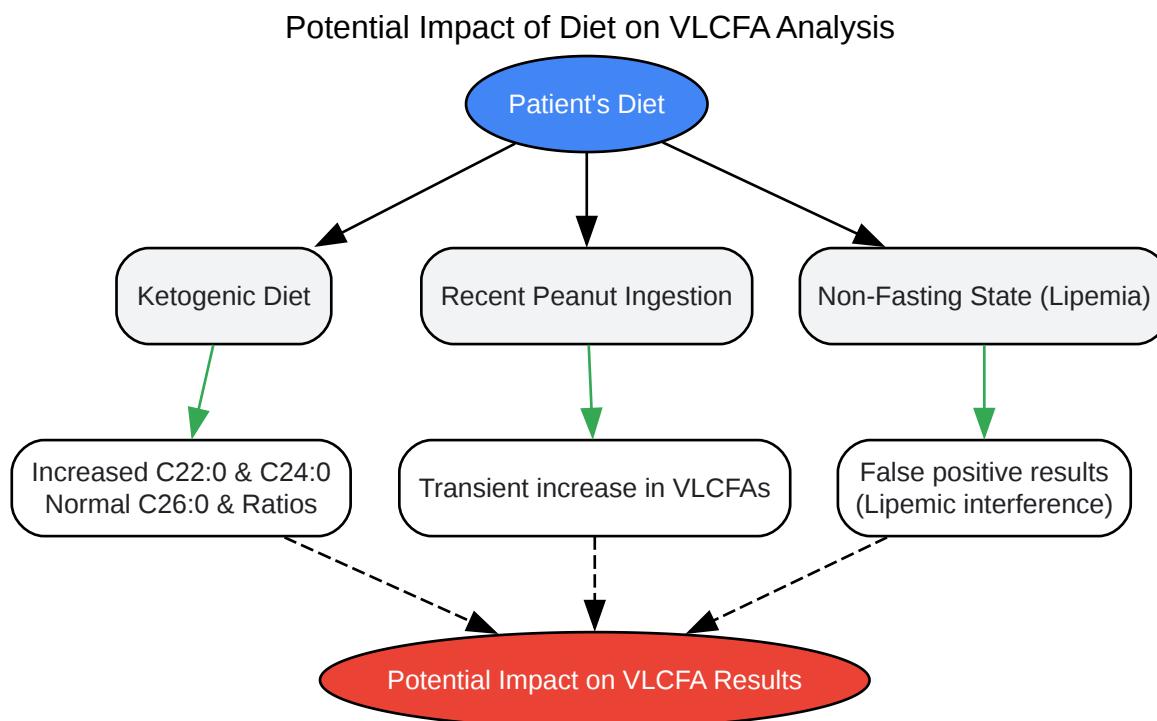

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the quantitative analysis of VLCFAs.[23][24]

- Hydrolysis: Total fatty acids are liberated from complex lipids in the plasma (e.g., phospholipids, triglycerides) through acid or base hydrolysis.

- Extraction: The freed fatty acids are extracted from the aqueous mixture into an organic solvent (e.g., hexane, iso-octane).[23][25]
- Derivatization: The carboxylic acid group of the fatty acids is chemically modified (derivatized) to make them more volatile for GC analysis. A common method is methylation to form fatty acid methyl esters (FAMEs) or derivatization with pentafluorobenzyl bromide. [25]
- GC Separation: The derivatized sample is injected into the gas chromatograph. The different fatty acid derivatives travel through a long, thin capillary column at different speeds based on their volatility and interaction with the column's stationary phase, thus separating them.
- MS Detection and Quantification: As each fatty acid derivative exits the GC column, it enters the mass spectrometer, which ionizes the molecule and separates the resulting fragments based on their mass-to-charge ratio. The mass spectrometer identifies each fatty acid by its unique fragmentation pattern and quantifies it by comparing its signal intensity to that of a known amount of an internal standard (often a deuterated version of the fatty acid) that was added at the beginning of the sample preparation.[23][26]


Visualizations

Workflow for Investigating Elevated VLCFA Results


[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting elevated VLCFA results.

VLCFA Sample Collection and Handling Workflow

[Click to download full resolution via product page](#)

Caption: Recommended workflow for VLCFA sample handling.

[Click to download full resolution via product page](#)

Caption: Relationship between diet and potential VLCFA elevations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. The impact of a ketogenic diet and liver dysfunction on serum very long-chain fatty acids levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. False Positive Very Long-Chain Fatty Acids in a Case of Autoimmune Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]

- 6. Very Long Chain Fatty Acid - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
- 7. Clinical Laboratories [slchlabtestguide.bjc.org]
- 8. When it's NOT ALD - ALD Alliance [aldalliance.org]
- 9. southtees.nhs.uk [southtees.nhs.uk]
- 10. Comparative analysis of fatty acid profiles across omnivorous, flexitarians, vegetarians, and vegans: insights from the NuEva study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid composition of habitual omnivore and vegetarian diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Nutrient Intake and Nutrition Status in Vegetarians and Vegans in Comparison to Omnivores - the Nutritional Evaluation (NuEva) Study [frontiersin.org]
- 15. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 16. Very Long-Chain and Branched-Chain Fatty Acids Profile | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 17. lhsc.on.ca [lhsc.on.ca]
- 18. pch-pathlab.com [pch-pathlab.com]
- 19. researchgate.net [researchgate.net]
- 20. Stability of plasma and erythrocyte fatty acid composition during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. lipidmaps.org [lipidmaps.org]
- 26. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [False elevations in VLCFA analysis due to diet or sample handling]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15551189#false-elevations-in-vlcfa-analysis-due-to-diet-or-sample-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com